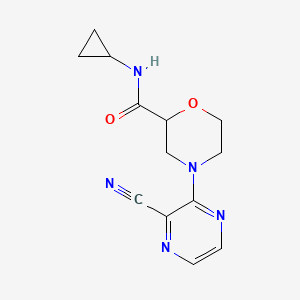![molecular formula C17H23N5O2 B12268940 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12268940.png)
4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Incorporation of the morpholine group: This final step involves the coupling of the morpholine group to the piperidine-carbonyl intermediate.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting protein kinase B (PKB or Akt), which is involved in cell signaling pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit PKB, which is often deregulated in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/PKB/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB and have similar inhibitory effects.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with potential anticancer properties.
Uniqueness
4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific structure, which allows for high selectivity and potency in inhibiting PKB. Its morpholine group also contributes to its distinct pharmacokinetic properties, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C17H23N5O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23N5O2/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3 |
Clave InChI |
HPMXPEVIXBOFDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-fluoro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268858.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
![N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12268874.png)
![6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline](/img/structure/B12268883.png)
![6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12268887.png)
![6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B12268888.png)
![3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12268909.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12268911.png)
![N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12268915.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B12268916.png)
![4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268918.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole](/img/structure/B12268925.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12268932.png)

